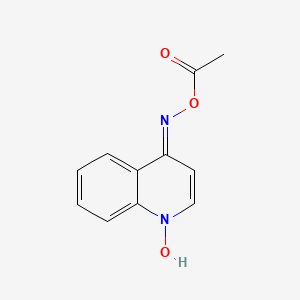

4-Acetoxyaminoquinoline 1-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

[(E)-(1-hydroxyquinolin-4-ylidene)amino] acetate |

InChI |

InChI=1S/C11H10N2O3/c1-8(14)16-12-10-6-7-13(15)11-5-3-2-4-9(10)11/h2-7,15H,1H3/b12-10+ |

InChI Key |

CKSGBUVEAIXTNB-ZRDIBKRKSA-N |

Isomeric SMILES |

CC(=O)O/N=C/1\C=CN(C2=CC=CC=C12)O |

Canonical SMILES |

CC(=O)ON=C1C=CN(C2=CC=CC=C12)O |

Synonyms |

4-acetoxyaminoquinoline 1-oxide O-acetyl-4-hydroxyaminoquinoline 1-oxide |

Origin of Product |

United States |

Synthesis and Chemical Biology of 4 Acetoxyaminoquinoline 1 Oxide

Chemical Synthesis Methodologies for 4-Acetoxyaminoquinoline (B1221042) 1-oxide

The synthesis of 4-acetoxyaminoquinoline 1-oxide, a potent carcinogenic and mutagenic compound, is a critical process for its study in chemical biology and toxicology. The methodologies employed for its preparation primarily involve a two-step process starting from a commercially available precursor.

Precursor Compounds and Reaction Pathways in in vitro Synthesis

The primary precursor for the in vitro synthesis of 4-acetoxyaminoquinoline 1-oxide is 4-nitroquinoline (B1605747) 1-oxide (4-NQO) . wikipedia.org 4-NQO is a well-known carcinogen that serves as a stable starting material. wikipedia.org The synthesis proceeds through a key intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO) . wikipedia.orgnih.gov

The first step in the synthetic pathway is the reduction of the nitro group of 4-NQO to a hydroxylamino group, yielding 4-HAQO. This reduction can be achieved through various methods, including catalytic hydrogenation or, more commonly in laboratory settings, through chemical reduction. One established method involves the use of phenylhydrazine (B124118) in ethanol, which effectively reduces the nitro group.

The subsequent and final step is the acetylation of the hydroxylamino group of 4-HAQO. This is typically accomplished by reacting 4-HAQO with acetic anhydride. The acetyl group is introduced to the hydroxylamino moiety, resulting in the formation of the final product, 4-acetoxyaminoquinoline 1-oxide.

Table 1: Key Compounds in the Synthesis of 4-Acetoxyaminoquinoline 1-oxide

| Compound Name | Chemical Formula | Role in Synthesis |

| 4-Nitroquinoline 1-oxide | C₉H₆N₂O₃ | Starting Precursor |

| 4-Hydroxyaminoquinoline 1-oxide | C₉H₈N₂O₂ | Intermediate |

| 4-Acetoxyaminoquinoline 1-oxide | C₁₁H₁₀N₂O₃ | Final Product |

| Phenylhydrazine | C₆H₈N₂ | Reducing Agent |

| Acetic Anhydride | C₄H₆O₃ | Acetylating Agent |

Derivatization Strategies for Analog Studies

The development of analogs of 4-acetoxyaminoquinoline 1-oxide is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. georgiasouthern.edu These studies can help in elucidating the mechanisms of carcinogenesis and in designing molecules with modified properties.

Derivatization strategies for quinoline (B57606) N-oxides, in general, offer a versatile platform for creating a library of analogs. researchgate.netnih.gov These strategies can involve modifications at various positions of the quinoline ring system. For instance, the introduction of different substituents on the quinoline core of 4-NQO prior to its reduction and acetylation can lead to a diverse range of analogs of 4-acetoxyaminoquinoline 1-oxide.

Specific examples of derivatization include the synthesis of compounds with varying electronic and steric properties. For example, introducing electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the reactivity of the resulting acetoxyamino group. Furthermore, altering the nature of the acyl group from acetyl to other functionalities can also provide valuable insights into the molecule's interaction with biological targets. georgiasouthern.edu

Stability and Reactivity Studies in Chemical Environments

The stability and reactivity of 4-acetoxyaminoquinoline 1-oxide are of paramount importance, as they directly correlate with its biological activity and its ability to interact with cellular macromolecules.

Hydrolytic Stability and Transformation Pathways

4-Acetoxyaminoquinoline 1-oxide is known to be an unstable compound, particularly in aqueous environments. Its reactivity is largely attributed to the lability of the N-acetoxy bond. While specific half-life data under various conditions are not extensively documented in publicly available literature, the compound is known to undergo hydrolysis.

The primary transformation pathway in an aqueous medium is the hydrolysis of the ester linkage, which leads to the regeneration of the more stable intermediate, 4-hydroxyaminoquinoline 1-oxide, and acetic acid. This hydrolysis is a critical factor in its mechanism of action, as the ultimate reactive species that interacts with DNA is believed to be a nitrenium ion, which is formed upon the heterolytic cleavage of the N-O bond of the protonated acetoxyamine.

Influence of Solvent and pH on Reactivity

The reactivity of 4-acetoxyaminoquinoline 1-oxide is significantly influenced by the surrounding chemical environment, particularly the solvent and pH.

The rate of hydrolysis and subsequent reactions is expected to be pH-dependent. In acidic conditions, protonation of the N-oxide or the acetoxy group can facilitate the cleavage of the N-O bond, leading to the formation of the highly reactive nitrenium ion. This electrophilic species is then capable of attacking nucleophilic sites on biological macromolecules, such as DNA. Studies on related N-acetoxy arylamines have shown that the rate of hydrolysis and reaction with nucleophiles is often accelerated at lower pH values.

The nature of the solvent also plays a crucial role in the stability and reactivity of 4-acetoxyaminoquinoline 1-oxide. In polar protic solvents, such as water and alcohols, the solvolysis of the compound is more likely to occur. The solvent can participate in the reaction, leading to the formation of various products. In aprotic solvents, the stability of the compound may be enhanced, but its reactivity towards other nucleophiles present in the solution will still be a key factor. The choice of solvent is therefore a critical parameter in experimental studies involving this compound.

Metabolic Activation and Bioactivation Research

Enzymatic Pathways Leading to the Formation of 4-Acetoxyaminoquinoline (B1221042) 1-oxide

The conversion of 4-NQO to its ultimate carcinogenic form, 4-acetoxyaminoquinoline 1-oxide, is a multi-step process involving sequential reduction and acetylation, catalyzed by specific cellular enzymes.

Role of Nitroreductases in 4-NQO Reduction

The initial and rate-limiting step in the bioactivation of 4-NQO is the reduction of its nitro group to form the intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). This critical conversion is mediated by a class of enzymes known as nitroreductases.

Extensive research has identified that the predominant nitroreductase activity for 4-NQO resides in the cytosol. scilit.com Studies in various animal models have demonstrated the presence of these enzymes in tissues susceptible to 4-NQO-induced carcinogenesis, such as the liver and lungs. nih.gov

A key characteristic of these cytosolic nitroreductases is their preference for NADH as a hydrogen donor over NADPH, although activity with NADPH can also be detected. scilit.com One of the major enzymes responsible for this reduction is a dicumarol-resistant NADH-dependent nitroreductase. This enzyme exhibits a high affinity for 4-NQO, as indicated by a low Michaelis constant (Km) of approximately 15 µM, suggesting its significant role in 4-NQO metabolism even at low concentrations. nih.gov In contrast, another enzyme, DT-diaphorase, can also reduce 4-NQO but displays a much lower affinity (Km of 208 µM), indicating it plays a lesser role in the primary activation pathway. nih.gov

The enzymatic reduction of 4-NQO to 4-HAQO is a crucial activation step, as 4-HAQO is a more proximate carcinogen than its parent compound.

Table 1: Kinetic Properties of Enzymes Involved in 4-NQO Reduction

| Enzyme | Substrate | Preferred Cofactor | Km (µM) | Cellular Location |

| Dicumarol-resistant Reductase | 4-NQO | NADH | 15 | Cytosol |

| DT-diaphorase | 4-NQO | NADH/NADPH | 208 | Cytosol |

Acetylation Mechanisms Involving Seryl-tRNA Synthetase and Other Acetyltransferases

Following its formation, 4-hydroxyaminoquinoline 1-oxide undergoes a crucial esterification reaction, specifically an O-acetylation, to yield the highly reactive and ultimate carcinogenic metabolite, 4-acetoxyaminoquinoline 1-oxide. taylorandfrancis.com This acetylation step is critical for the compound's ability to form stable adducts with DNA.

A significant and somewhat unconventional enzyme implicated in this acetylation is seryl-tRNA synthetase. nih.gov While the canonical function of this enzyme is to ligate serine to its cognate tRNA during protein synthesis, it has been shown to possess a non-canonical activity involving the activation of 4-HAQO. nih.govnih.gov It is proposed that seryl-tRNA synthetase can form a seryl-adenylate (B1675329) intermediate, which then serves as a donor for the "serylation" of 4-HAQO, a process analogous to acetylation. This results in the formation of a highly reactive ester, effectively 4-acetoxyaminoquinoline 1-oxide.

While the role of seryl-tRNA synthetase is a key finding, it is also plausible that other cellular acetyltransferases, such as N,O-acetyltransferases (NATs), could be involved in the O-acetylation of 4-HAQO. These enzymes are known to catalyze the acetylation of a wide range of xenobiotic compounds, including arylamine and nitroaromatic compounds. However, the specific contribution of different acetyltransferases to 4-HAQO metabolism requires further detailed investigation.

Identification and Characterization of Intermediate Metabolites

The metabolic journey from 4-NQO to its ultimate carcinogenic form involves several key intermediate metabolites. The primary and most well-characterized intermediate is 4-hydroxyaminoquinoline 1-oxide (4-HAQO) . This product of nitroreduction is itself a potent mutagen and carcinogen, capable of interacting with cellular macromolecules. nih.govnih.gov

Upon its formation, 4-HAQO is the direct precursor to the ultimate carcinogen, 4-acetoxyaminoquinoline 1-oxide (Ac-4-HAQO) . The acetylation of 4-HAQO significantly increases its electrophilicity and reactivity towards nucleophilic sites on DNA bases.

Metabolomic studies have also identified a range of other metabolites that are altered during 4-NQO exposure, reflecting broader metabolic disturbances. These include changes in the levels of amino acids, fatty acids, and components of the tricarboxylic acid (TCA) cycle. nih.govpeerj.comnih.gov While these are not direct intermediates in the bioactivation pathway of 4-NQO to Ac-4-HAQO, their altered profiles indicate the widespread cellular impact of 4-NQO and its metabolites.

Table 2: Key Metabolites in the Bioactivation of 4-Nitroquinoline (B1605747) 1-oxide

| Compound | Precursor(s) | Role in Carcinogenesis |

| 4-Nitroquinoline 1-oxide (4-NQO) | - | Procarcinogen |

| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | 4-Nitroquinoline 1-oxide | Proximate carcinogen, precursor to the ultimate carcinogen |

| 4-Acetoxyaminoquinoline 1-oxide (Ac-4-HAQO) | 4-Hydroxyaminoquinoline 1-oxide, Acetyl-CoA (or seryl-adenylate) | Ultimate carcinogen, forms DNA adducts |

Compartmentalization of Metabolic Activation Processes in Cellular Models

The metabolic activation of 4-NQO is a spatially organized process within the cell, with different steps occurring in distinct subcellular compartments.

The initial reduction of 4-NQO to 4-HAQO is predominantly a cytosolic event. scilit.com This is consistent with the localization of the primary NADH-dependent nitroreductases in the cytoplasm. nih.gov Following its synthesis in the cytosol, 4-HAQO can then diffuse or be transported to other cellular locations.

The subsequent acetylation of 4-HAQO to form 4-acetoxyaminoquinoline 1-oxide may occur in both the cytoplasm and the nucleus. The cytosolic presence of various acetyltransferases suggests that this activation step can happen in the cytoplasm. However, the discovery of seryl-tRNA synthetase's role in this process introduces a nuclear component. Seryl-tRNA synthetase is known to translocate between the cytoplasm and the nucleus, where it can perform non-canonical functions. Therefore, it is plausible that the final and critical activation step to the ultimate carcinogen can occur within the nucleus, in close proximity to its primary target, DNA. This nuclear bioactivation would lead to a high local concentration of the highly reactive 4-acetoxyaminoquinoline 1-oxide, facilitating its rapid interaction with genomic DNA to form adducts and initiate mutagenesis. The precise balance between cytosolic and nuclear activation remains an area of active investigation.

Molecular Mechanisms of Dna Damage and Adduct Formation

Covalent Adduct Formation with DNA Bases

In vitro studies using Ac-4-HAQO have been instrumental in characterizing the specific DNA adducts formed, which mirror those observed in vivo after exposure to its parent compound, 4NQO. oup.com The primary targets for this chemical carcinogen are the purine (B94841) bases, guanine (B1146940) and adenine (B156593). nih.govnih.gov The interaction results in the formation of distinct adducts that have been identified and quantified through techniques such as high-performance liquid chromatography (HPLC). oup.com Beyond the formation of stable base adducts, the reaction of Ac-4-HAQO with DNA also induces apurinic/apyrimidinic (AP) sites and strand scissions, further contributing to its damaging effects. oup.com

Guanine is the most prominent target for Ac-4-HAQO. Two major guanine adducts have been consistently identified:

N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide: This adduct forms at the C8 position of guanine. oup.comnih.gov

3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide: This adduct involves the N2 exocyclic amino group of guanine. oup.com

The relative abundance of these two guanine adducts can vary depending on the structural context of the DNA, but the N2-guanine adduct is generally the most prevalent. oup.comnih.gov In most DNA conformations, the N2-guanine adduct accounts for approximately 50% of the total stable adducts, while the C8-guanine adduct makes up about 25%. oup.com

While guanine is the primary target, Ac-4-HAQO also reacts with adenine to a lesser extent. The identified adenine adduct is:

3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide: This adduct forms at the N6 exocyclic amino group of adenine. oup.com

This adenine adduct is typically the least abundant of the three major stable adducts, constituting around 10% of the total in most DNA structures. oup.com A degradation product of these various adducts has also been noted in hydrolysates of modified DNA, identified as 4-aminoquinoline (B48711) 1-oxide. nih.gov

| Adduct Name | Position of Attachment | Target Base | Typical Abundance |

|---|---|---|---|

| 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide | N2 | Guanine | ~50% |

| N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide | C8 | Guanine | ~25% |

| 3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide | N6 | Adenine | ~10% |

The formation of bulky chemical adducts on DNA bases invariably induces structural distortions in the double helix. Studies have shown that the adducts formed by Ac-4-HAQO cause significant conformational changes in the DNA. nih.gov These alterations are recognizable by cellular machinery, such as repair enzymes. For instance, the S1 endonuclease, an enzyme that recognizes and cleaves single-stranded DNA or distorted helical structures, acts on DNA modified by Ac-4-HAQO. nih.gov This suggests that the adducts introduce localized denaturation or kinking at the site of modification. The specific conformational changes induced by Ac-4-HAQO adducts have been noted to be distinct from those caused by other carcinogens, indicating a unique structural impact on the DNA helix. nih.gov

Influence of DNA Secondary and Tertiary Structures on Adduct Formation

The reactivity of Ac-4-HAQO is not uniform across the genome and is significantly influenced by the local DNA structure, including its secondary and tertiary conformations. oup.comnih.gov

The tertiary structure, or supercoiling, of DNA plays a crucial role in its susceptibility to modification by Ac-4-HAQO. oup.comnih.gov Studies using plasmid DNA have demonstrated that the reactivity of the compound is dependent on the superhelical tension of the DNA molecule. oup.com Negatively supercoiled DNA is approximately twice as reactive with Ac-4-HAQO as its relaxed, singly-nicked counterpart. oup.comnih.gov

Furthermore, the superhelical state of the DNA influences the relative proportions of the different adducts formed. In negatively supercoiled DNA, the distribution shifts, with the N2-guanine adduct becoming even more dominant, accounting for up to 80% of the stable adducts. oup.com Concurrently, the proportions of the C8-guanine and N6-adenine adducts decrease to 15% and 5%, respectively. oup.com

| Adduct Type | Abundance in Relaxed DNA | Abundance in Negatively Supercoiled DNA |

|---|---|---|

| dG-N2 | ~50% | ~80% |

| dG-C8 | ~25% | ~15% |

| dA-N6 | ~10% | ~5% |

The local secondary structure of DNA also dictates the sites of Ac-4-HAQO modification. The compound's reactivity towards alternative DNA conformations, such as the left-handed Z-DNA, has been investigated using plasmids containing (dC-dG)n sequences, which can adopt a Z-conformation under conditions of negative supercoiling. oup.comnih.govoup.com

Research has revealed a striking pattern: Ac-4-HAQO does not react with guanine residues located within a segment of DNA that has adopted the Z-conformation. oup.comnih.gov However, the compound exhibits significant hyperreactivity at the junctions between the standard B-form DNA and the Z-form DNA (B-Z junctions). oup.comnih.gov This indicates that the unique structural features of these junction regions make them highly susceptible to attack by Ac-4-HAQO. This specific reactivity pattern demonstrates that Ac-4-HAQO can act as a probe for DNA polymorphism at the nucleotide level, highlighting the critical role of DNA conformation in determining the landscape of chemical damage. nih.gov

Differential Adduct Formation in Single- versus Double-Stranded DNA

The structure of DNA plays a pivotal role in its susceptibility to modification by 4-Acetoxyaminoquinoline 1-oxide. Research has demonstrated a significant difference in both the rate and the nature of adduct formation between single-stranded (ssDNA) and double-stranded DNA (dsDNA).

One of the key findings is the differential formation of guanine adducts. 4-Acetoxyaminoquinoline 1-oxide forms two primary types of guanine adducts: one at the C8 position (dGuo-C8-AQO) and another at the N2 position (dGuo-N2-AQO). The ratio of these adducts is dramatically influenced by the DNA structure. In double-stranded DNA, the ratio of C8 to N2 adducts is approximately 1:2. nih.gov However, in single-stranded DNA, this ratio is inverted and significantly amplified, reaching 8-10:1. nih.govnih.gov This suggests a strong preference for the C8 position of guanine in the more flexible, unconstrained environment of single-stranded DNA.

Furthermore, the tertiary structure of DNA also influences its reactivity. Studies using plasmid DNA have shown that negatively supercoiled DNA is approximately twice as susceptible to modification by 4-Acetoxyaminoquinoline 1-oxide compared to its relaxed, singly-nicked counterpart. nih.gov This increased reactivity is likely due to the torsional stress in supercoiled DNA, which may expose the bases more readily to chemical attack.

| DNA Structure | Key Findings on Adduct Formation |

| Single-Stranded (ssDNA) | The ratio of dGuo-C8-AQO to dGuo-N2-AQO adducts is 8-10:1. nih.govnih.gov |

| Double-Stranded (dsDNA) | The ratio of dGuo-C8-AQO to dGuo-N2-AQO adducts is 1:2. nih.gov |

| Negatively Supercoiled DNA | Approximately two times more susceptible to modification than relaxed DNA. nih.gov |

Induction of Oxidative DNA Damage

Beyond direct covalent binding, 4-Acetoxyaminoquinoline 1-oxide and its precursors contribute to DNA damage through the induction of oxidative stress, leading to the formation of specific oxidative lesions.

Formation of 8-Hydroxydeoxyguanosine (8OHdG) Lesions

A significant marker of oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG), also known as 8-oxo-2'-deoxyguanosine. wikipedia.org The metabolic pathway of 4-NQO to its ultimate carcinogenic form is a key contributor to the generation of these lesions. The metabolite 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a precursor to 4-acetoxyaminoquinoline 1-oxide, has been shown to efficiently form 8-OHdG residues in calf thymus DNA, particularly in the presence of Cu(II). nih.gov The formation of 8-OHdG is a critical event, as this lesion can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations. wikipedia.org

Studies have also demonstrated that treatment of human fibroblasts with 4-NQO leads to a dose-dependent increase in 8-OHdG levels. nih.gov This underscores the role of oxidative damage as a significant consequence of exposure to this class of compounds. The formation of these lesions is not solely dependent on direct chemical reaction but is also intricately linked to the generation of reactive oxygen species. nih.gov

Generation of Reactive Oxygen Species (ROS) in Research Models

The carcinogenic effects of 4-NQO and its derivatives are not limited to DNA adduct formation but are also mediated by the generation of reactive oxygen species (ROS). Research in various models has elucidated the production of several key ROS.

| Research Model | Detected Reactive Oxygen Species |

| Human Fibroblasts | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) nih.gov |

| Cell-Free Systems | Hydroxyl Radicals (•OH) nih.gov |

DNA Strand Scission and Crosslink Research

The chemical assault by 4-Acetoxyaminoquinoline 1-oxide on DNA can also lead to the physical breakage of the phosphodiester backbone and the formation of covalent linkages between DNA and proteins.

Induction of Single-Strand Breaks (SSBs)

4-Acetoxyaminoquinoline 1-oxide is capable of inducing single-strand breaks (SSBs) in DNA. Quantitative analysis has revealed that for every 60 DNA adducts formed by this compound in supercoiled DNA, approximately one single-strand break occurs. nih.gov Interestingly, the formation of these SSBs does not appear to be mediated by a free radical reaction, suggesting a more direct chemical mechanism. nih.gov These breaks are distributed throughout the DNA molecule without any apparent nucleotide specificity. nih.gov Further studies have confirmed that DNA modification by 4-acetoxyaminoquinoline 1-oxide results in strand scissions, highlighting this as an important aspect of its DNA-damaging properties. nih.gov

Formation of DNA-Protein Crosslinks

In addition to damaging DNA directly, 4-NQO and its metabolites can induce the formation of DNA-protein crosslinks (DPCs), which are highly cytotoxic lesions that can block DNA replication and transcription. nih.govfrontiersin.org Research has shown that 4-NQO can produce irreversible DNA-protein crosslinks. nih.govfrontiersin.org

One specific mechanism involves the trapping of topoisomerase I-DNA cleavage complexes. aacrjournals.orgnih.gov Topoisomerase I is an enzyme that creates transient single-strand breaks to relieve torsional stress in DNA. 4-NQO and its active metabolites can interfere with the re-ligation step of this process, resulting in a stable, covalent complex between the enzyme and the DNA. aacrjournals.orgnih.gov Furthermore, a study of various 4-nitroquinoline (B1605747) 1-oxide derivatives found a strong correlation between their carcinogenic potential and their ability to induce the scission of proteins that are linked to DNA in cultured mouse fibroblasts. nih.gov This indicates that the formation and subsequent processing of DNA-protein crosslinks are significant events in the carcinogenicity of this class of compounds.

Interactions with Topoisomerase I and DNA Cleavage Complexes

The carcinogenic metabolite of 4-nitroquinoline 1-oxide (4NQO), 4-acetoxyaminoquinoline 1-oxide (Ac-4HAQO), plays a significant role in the formation of topoisomerase I (Top1)-DNA cleavage complexes (Top1cc). aacrjournals.orgnih.gov While 4NQO itself does not directly inhibit Top1 or trap Top1cc in biochemical assays with the purified enzyme, its metabolic conversion to Ac-4HAQO initiates a cascade of events leading to the stabilization of these complexes within the cell. aacrjournals.orgnih.gov

Ac-4HAQO is an electrophilic species that readily reacts with DNA, forming stable covalent monoadducts, primarily with guanine and adenine residues. aacrjournals.orgfrontiersin.orgnih.gov These adducts create distortions in the DNA helix, which are recognized by the cellular machinery. It is these Ac-4HAQO-induced DNA lesions that are proposed to trap the Top1 enzyme after it has introduced a single-strand break in the DNA backbone. aacrjournals.orgnih.gov This trapping converts the transient Top1-DNA cleavage complex, a normal intermediate in the enzyme's function of relaxing DNA supercoiling, into a more persistent and irreversible lesion. aacrjournals.orgwikipedia.org

The formation of these stabilized Top1cc is a critical aspect of the genotoxicity of Ac-4HAQO's parent compound, 4NQO. The persistence of these complexes can lead to the generation of DNA double-strand breaks when the replication fork collides with them, ultimately triggering cellular responses such as cell cycle arrest and apoptosis. aacrjournals.org

Research has demonstrated that cells deficient in certain DNA repair pathways, such as those involving the BLM helicase, exhibit hypersensitivity to 4NQO and accumulate higher levels of Top1cc. aacrjournals.orgnih.gov This finding underscores the importance of the formation of these complexes in the cellular toxicity of 4NQO and, by extension, the DNA-damaging effects of its active metabolite, Ac-4HAQO.

The table below summarizes key research findings on the induction of Top1-DNA cleavage complexes by 4NQO, highlighting the indirect role of 4-acetoxyaminoquinoline 1-oxide.

| Finding | Experimental System | Conclusion | Reference |

| 4NQO induces Top1-DNA cleavage complexes (Top1cc) in a time- and concentration-dependent manner in various human cell lines. | Human colon cancer cells (HCT116, HT29), Bloom syndrome fibroblasts | 4NQO is an effective inducer of cellular Top1cc. | aacrjournals.orgnih.gov |

| 4NQO does not directly trap Top1cc in a cell-free system with recombinant human topoisomerase I. | Biochemical assay with recombinant topoisomerase I | The induction of Top1cc by 4NQO is not due to direct interaction with the enzyme. | aacrjournals.org |

| The formation of Top1cc is proposed to be a consequence of DNA adducts formed by the metabolite of 4NQO, 4-acetoxyaminoquinoline 1-oxide (Ac-4HAQO). | Cellular and biochemical studies | Ac-4HAQO-induced DNA lesions trap the Top1 enzyme, stabilizing the cleavage complex. | aacrjournals.orgnih.gov |

| Cells deficient in BLM helicase are hypersensitive to 4NQO and show increased formation of Top1cc. | Isogenic BLM-deficient and complemented cells | The formation of Top1cc is a key contributor to the cytotoxic effects of 4NQO. | aacrjournals.orgnih.gov |

| Topoisomerase I knockdown cells show increased resistance to 4NQO. | HCT116 and MCF7 cells with stable topoisomerase I siRNA | Top1cc are critical for the cellular activity of 4NQO. | nih.gov |

Genotoxicity and Mutagenesis Research

Mutational Spectrum Analysis Induced by 4-Acetoxyaminoquinoline (B1221042) 1-oxide

The interaction of 4-Acetoxyaminoquinoline 1-oxide with DNA results in a characteristic pattern of mutations, which has been analyzed in various experimental systems. This analysis reveals the compound's preferences for inducing specific types of genetic alterations.

Studies have shown that 4-Acetoxyaminoquinoline 1-oxide is a potent inducer of base substitution mutations, where one base pair is replaced by another. Research in Escherichia coli has demonstrated that this compound predominantly causes G:C to T:A transversions. This specificity is linked to the formation of DNA adducts at guanine (B1146940) bases. nih.gov While its parent compound, 4-NQO, is known to induce both G:C to T:A transversions and G:C to A:T transitions, the focus on its ultimate metabolite highlights a more specific mutational signature.

The mutational spectrum of 4-Acetoxyaminoquinoline 1-oxide has been a subject of detailed investigation to understand the precise mechanisms of its mutagenicity. The following table summarizes the types of base substitution mutations observed in research studies.

| Type of Base Substitution | Frequency | Research Context |

| G:C to T:A Transversions | High | Observed in E. coli studies with 4-Acetoxyaminoquinoline 1-oxide. nih.gov |

| G:C to A:T Transitions | Noted for the parent compound 4-NQO. | The specific contribution of 4-Acetoxyaminoquinoline 1-oxide to this transition is an area of ongoing investigation. |

Frameshift mutations, which involve the insertion or deletion of nucleotides in a DNA sequence, are another class of mutations induced by certain chemical mutagens. While research has indicated that phenanthridinium derivatives can induce frameshift mutations in Salmonella typhimurium strains like TA1538, specific data focusing solely on the induction of frameshift mutations by 4-Acetoxyaminoquinoline 1-oxide remains an area for further investigation. nih.gov

Recombinagenic Activity Studies

Recombinagenic activity refers to the ability of a substance to induce genetic recombination, a process that can lead to chromosomal rearrangements and loss of heterozygosity. The wing spot test in Drosophila melanogaster is a powerful in vivo assay for assessing both mutagenic and recombinagenic events. Studies on the parent compound, 4-NQO, have demonstrated its recombinagenic activity in this system, as indicated by the induction of twin spots on the wings of the flies. oup.com Given that 4-Acetoxyaminoquinoline 1-oxide is the active metabolite responsible for the genotoxicity of 4-NQO, it is inferred to be the primary driver of this recombinagenic activity. Further targeted studies on 4-Acetoxyaminoquinoline 1-oxide are needed to directly quantify its recombinagenic potential.

Investigative Methodologies for Genotoxicity Assessment

A battery of in vitro and in vivo assays is employed to comprehensively evaluate the genotoxic properties of chemical compounds like 4-Acetoxyaminoquinoline 1-oxide. These tests provide insights into different aspects of its DNA-damaging capabilities.

Bacterial Mutation Tests (e.g., Ames Test with Salmonella typhimurium) : The Ames test is a widely used method to assess the mutagenic potential of chemicals. It utilizes various strains of Salmonella typhimurium that are engineered to be sensitive to different types of mutagens. Studies on 4-NQO have been conducted using strains such as TA98, TA100, TA1535, and TA1537 to evaluate its mutagenicity. nih.govnih.gov These tests are crucial for initial screening of genotoxic compounds. The mutagenicity of 4-NQO in these strains suggests that its ultimate metabolite, 4-Acetoxyaminoquinoline 1-oxide, is the active agent causing the observed reverse mutations.

| Salmonella typhimurium Strain | Type of Mutation Detected | Relevance to 4-Acetoxyaminoquinoline 1-oxide |

| TA98 | Frameshift mutations | Indicates potential for inducing frameshift mutations. |

| TA100 | Base-pair substitutions | Relevant for detecting the known base substitution activity. |

| TA1535 | Base-pair substitutions | Complements TA100 in detecting base substitution mutagens. |

| TA1537 | Frameshift mutations | Provides further evidence for frameshift mutagenicity. |

Mammalian Cell Assays (e.g., Comet Assay, Chromosome Aberration Test) : To assess genotoxicity in a system more relevant to humans, mammalian cell assays are employed.

The Comet Assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. frontiersin.orgfrontiersin.org While the parent compound 4-NQO has been shown to induce DNA damage detectable by the comet assay, specific studies detailing the dose-response and extent of DNA damage induced solely by 4-Acetoxyaminoquinoline 1-oxide in various mammalian cell lines are needed for a complete profile. nih.gov

The Chromosome Aberration Test evaluates the ability of a substance to induce structural changes in chromosomes. epa.govnih.govnih.gov This assay is critical for identifying clastogens, agents that cause breaks in chromosomes. Although the clastogenic potential of 4-NQO has been investigated, dedicated studies on 4-Acetoxyaminoquinoline 1-oxide are essential to determine its specific capacity to induce chromosomal aberrations in mammalian cells.

The Drosophila melanogaster wing spot test (Somatic Mutation and Recombination Test or SMART) is a versatile in vivo assay that can detect both gene mutations and mitotic recombination. nih.govnih.gov As previously mentioned, studies with 4-NQO have demonstrated its genotoxicity in this model, indicating both mutagenic and recombinagenic effects. oup.com The use of standard and high bioactivation crosses of Drosophila allows for the investigation of the role of metabolic activation in the genotoxicity of a compound. The positive results for 4-NQO in this assay strongly suggest that its metabolite, 4-Acetoxyaminoquinoline 1-oxide, is the active genotoxic agent in this in vivo system.

Cellular Responses and Dna Repair Mechanisms in Research Models

Activation of DNA Damage Response Pathways

p53 Pathway Activation and Regulation (e.g., ATM-independent mechanisms)

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage, capable of inducing cell cycle arrest, apoptosis, or DNA repair. aacrjournals.org Treatment of human fibroblasts with 4NQO leads to the upregulation of the p53 protein. oup.comnih.gov Interestingly, this activation follows a different temporal pattern than that observed with ionizing radiation. While gamma-rays cause a rapid increase in p53, the response to 4NQO is delayed, with a significant rise in p53 protein levels occurring approximately 3 hours after treatment, long after the majority of DNA strand breaks have been repaired. oup.comnih.govoup.com

Crucially, the upregulation of p53 by 4NQO is mediated solely by an ATM-independent mechanism. oup.comoup.com Cells from ataxia telangiectasia (AT) patients, which lack functional ATM protein and fail to upregulate p53 in response to ionizing radiation, still show a robust p53 response to 4NQO. oup.comoup.com This firmly places the p53 response to 4NQO-induced adducts on an ATM-independent pathway, similar to the response triggered by UV light, and highlights that persistent, bulky DNA lesions are the key signaling event. oup.comoup.com

Histone H2AX Phosphorylation (γ-H2AX foci formation)

A key event in the DNA damage response is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as γ-H2AX. frontiersin.orgoup.com This modification occurs rapidly at sites of DNA double-strand breaks (DSBs) and serves as a platform to recruit DNA repair and signaling proteins, which can be visualized as distinct nuclear foci. oup.comnih.gov The UV-mimetic drug 4NQO is a known inducer of γ-H2AX. frontiersin.orgaacrjournals.orgtandfonline.com

The formation of γ-H2AX foci is considered an early molecular marker of DNA DSBs and can be triggered by agents that cause these breaks or by blocked replication forks. frontiersin.orgoup.com Studies have shown that 4NQO treatment leads to the activation and formation of γ-H2AX foci in various cell lines, including human B-lymphoblastoid and T-lymphoblastoid cells (Daudi and Jurkat, respectively) and Chinese hamster ovary (CHO) cells. frontiersin.orgnih.govnih.gov For instance, immunofluorescence detection confirmed that 4NQO treatment resulted in a notable increase in γ-H2AX foci within the nucleus of Daudi and Jurkat cells. frontiersin.orgnih.gov The formation of these foci is a direct cellular response to the DNA damage inflicted by the compound and can be used as a reliable biomarker for genotoxic exposure. aacrjournals.orgoup.comnih.gov

DNA Repair Pathway Investigations

Nucleotide Excision Repair (NER) Pathway Efficiency

Nucleotide Excision Repair (NER) is the primary pathway responsible for removing the bulky, helix-distorting DNA adducts generated by 4NQO. nih.gov The essential role of this pathway is demonstrated by the hypersensitivity of NER-deficient cells, such as those from xeroderma pigmentosum (XP) patients, to 4NQO. oup.com In normal human cells, NER efficiently recognizes and excises the DNA strand containing the 4NQO adduct, after which the resulting gap is filled in by DNA polymerases. nih.gov

However, research indicates that the repair of 4NQO-induced damage may have unique characteristics compared to other forms of damage repaired by NER, such as UV-induced photoproducts. oup.com For example, cells from XP complementation group E (XPE) are deficient in repairing UV damage but exhibit normal repair of 4NQO-induced lesions. oup.com Conversely, ataxia-telangiectasia (AT) cells, which are defective in repairing 4NQO adducts, show normal repair of UV photoproducts. oup.com This suggests subtle but significant differences in the recognition or processing of these distinct types of DNA lesions by the NER machinery.

| Cell Type | Repair Status | Key Finding Regarding 4NQO Damage | Reference |

|---|---|---|---|

| Normal Human Fibroblasts | NER Proficient | Efficiently repairs 4NQO-induced DNA adducts. | oup.comnih.gov |

| Xeroderma Pigmentosum (XP-A, XP-G) | NER Deficient | Show severe deficiency in repairing 4NQO adducts and exhibit abnormally high p53 protein levels in response to 4NQO. | oup.comnih.gov |

| Xeroderma Pigmentosum (XP-E) | Deficient in UV repair, but proficient for 4NQO | Exhibit normal levels of repair and p53 induction after 4NQO treatment. | oup.com |

| Ataxia-Telangiectasia (AT) | Defective in 4NQO repair, proficient for UV | Show defective repair of 4NQO-DNA adducts but normal repair of UV damage. | oup.com |

Role of Translesion Synthesis (TLS) Polymerases in Replication Past Adducts

When a DNA replication fork encounters a bulky adduct that has not been removed by NER, specialized DNA polymerases known as translesion synthesis (TLS) polymerases are recruited to bypass the lesion. plos.orgnih.gov This process, while often error-prone, allows for the completion of DNA replication, preventing fork collapse and potential cell death. nih.gov Several TLS polymerases, including Polη, Polκ, Polι, and Rev1, are involved in tolerating DNA damage. plos.orgnih.govkyoto-u.ac.jp

Studies in human TK6 cells have revealed a division of labor among Y-family TLS polymerases in response to different types of DNA damage. plos.org A DNA-fiber assay demonstrated that Polη plays a crucial role in bypassing lesions caused by the UV-mimetic agent 4NQO. plos.org While cells lacking Polη showed a strong sensitivity to 4NQO, cells lacking Polι or Polκ did not. plos.org This indicates a primary role for Polη in handling 4NQO-induced adducts in human cells. plos.org

In the yeast Saccharomyces cerevisiae, the catalytic activity of the TLS polymerase Rev1 is particularly important for surviving damage induced by 4NQO. nih.govresearchgate.net Rev1's dCMP transferase activity is thought to be critical for bypassing certain N2-dG adducts, which are a major type of lesion produced by 4NQO. nih.govnih.govresearchgate.net Inactivating Rev1's polymerase function sensitizes yeast cells to 4NQO, a phenotype not observed with other damaging agents like UV light or cisplatin (B142131). researchgate.net

Homologous Recombination and Other Repair Pathways

In addition to NER and TLS, homologous recombination (HR) is another critical pathway involved in the cellular response to 4NQO-induced damage. HR is particularly important for repairing DNA double-strand breaks (DSBs), which can arise when a replication fork collapses at a single-strand nick or gap formed during the repair of 4NQO adducts. nih.gov

Research in Escherichia coli has shown that full resistance to 4NQO requires a complex interplay between NER, homologous recombination, and the activities of inducible DNA polymerases (such as Pol II, Pol IV, and Pol V). nih.govnih.gov This suggests that multiple pathways work in concert to process the diverse lesions created by 4NQO and to manage the various repair intermediates that are formed. nih.govnih.gov The involvement of HR highlights its role in resolving complex DNA structures, such as stalled or collapsed replication forks, that are a frequent consequence of encountering unrepaired DNA adducts. nih.gov

Hypersensitivity in DNA Repair-Deficient Cells

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Cells have evolved intricate DNA repair pathways to counteract this damage. When these pathways are compromised due to genetic defects, cells often exhibit hypersensitivity to DNA damaging agents. Studies using cells from individuals with hereditary cancer-prone syndromes characterized by defects in DNA repair have been instrumental in elucidating the mechanisms of action of compounds like 4-AcO-AQO.

Studies in Werner Syndrome (WRN) Cells

Werner Syndrome (WS) is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer. The syndrome is caused by mutations in the WRN gene, which encodes a RecQ helicase that plays a crucial role in DNA replication, repair, and telomere maintenance.

Research has demonstrated that fibroblast cell lines derived from individuals with Werner Syndrome are unusually sensitive to the cytotoxic effects of 4NQO. nih.govnih.gov This hypersensitivity is a recessive trait, as fusing 4NQO-sensitive WRN cells with 4NQO-resistant control cells results in hybrid cells that are resistant to the compound. nih.gov Furthermore, the sensitivity of WRN cells to 4NQO can be partially reversed by the transfection of a normal WRN gene, confirming the direct role of the WRN protein in mitigating the damage induced by 4-AcO-AQO. nih.gov In SV40-transformed Werner fibroblast cell lines, the sensitivity to 4NQO was found to be 6- to 18-fold higher than in normal transformed cell lines. nih.gov

| Cell Type | Fold Increase in Sensitivity to 4NQO | Reference |

| SV40-transformed Werner fibroblast cell lines | 6-18 | nih.gov |

Studies in Bloom Syndrome (BLM) Cells

Bloom Syndrome (BS) is another rare autosomal recessive disorder characterized by genomic instability and an increased risk of cancer. The mutated gene in BS, BLM, encodes a RecQ helicase involved in resolving DNA structures that arise during replication and repair.

Cells deficient in the BLM protein exhibit marked hypersensitivity to 4NQO. nih.gov Studies have shown that BLM-deficient cells are approximately 3.5-fold more sensitive to 4NQO than their counterparts in which the BLM defect has been corrected. nih.gov The underlying mechanism for this hypersensitivity is linked to the increased formation of topoisomerase I-DNA cleavage complexes (Top1cc) in the absence of functional BLM protein. nih.gov The active metabolite 4-AcO-AQO is proposed to trap these Top1cc by forming DNA adducts, leading to irreversible DNA damage and cell death. nih.gov

| Cell Line | IC50 for 4NQO (nmol/L) | Fold Sensitivity Increase | Reference |

| BLM-deficient (PNSG13) | 49.4 ± 4.7 | 3.5 | nih.gov |

| BLM-complemented (PNSF5) | 173.8 ± 15 | - | nih.gov |

Studies in Ataxia Telangiectasia (AT) and Xeroderma Pigmentosum (XP) Cells

Ataxia Telangiectasia (AT) and Xeroderma Pigmentosum (XP) are two other genetic disorders that confer hypersensitivity to specific types of DNA damaging agents due to defects in DNA repair.

AT is caused by mutations in the ATM gene, which encodes a protein kinase that is a master regulator of the DNA damage response. Fibroblast strains from AT patients exhibit a 1.4- to 1.8-fold higher incidence of single-strand DNA interruptions following exposure to 4NQO compared to normal cells. nih.gov This is attributed to an enhanced cellular capacity to metabolize the parent compound 4NQO into its reactive form, 4-hydroxyaminoquinoline 1-oxide, a precursor to 4-AcO-AQO. nih.gov

Xeroderma Pigmentosum is characterized by an extreme sensitivity to ultraviolet (UV) radiation and is caused by mutations in genes involved in nucleotide excision repair (NER). XP cells, particularly from complementation groups A, D, and G, are highly sensitive to 4NQO. nih.govnih.gov These cells are deficient in repairing the bulky DNA adducts formed by 4-AcO-AQO. nih.gov Studies have shown that while some alkali-labile lesions induced by 4NQO are repaired in both normal and XP-A fibroblasts, a specific class of these lesions is not removed at all in the excision-deficient XP-A cells. nih.gov

| Cell Type | Observation | Fold Increase/Ratio | Reference |

| Ataxia Telangiectasia (AT) fibroblasts | Higher incidence of single-strand DNA interruptions | 1.4-1.8 | nih.gov |

| Xeroderma Pigmentosum (XP) group A fibroblasts | Defective repair of a class of 4NQO-induced alkali-labile lesions | Not applicable | nih.gov |

Cellular Senescence and Apoptosis Induction Studies

The cellular response to DNA damage is a critical determinant of cell fate. Depending on the extent of the damage and the cell's capacity for repair, the outcome can be cell cycle arrest, senescence, or apoptosis (programmed cell death).

While direct studies on 4-AcO-AQO-induced cellular senescence are limited, the extensive DNA damage caused by this compound makes it a likely inducer of this process. DNA damage is a known trigger for cellular senescence, a state of irreversible growth arrest that can act as a tumor-suppressive mechanism. The accumulation of DNA adducts formed by 4-AcO-AQO can lead to persistent DNA damage response signaling, a key driver of entry into senescence.

In contrast, the induction of apoptosis by quinoline (B57606) derivatives is more extensively documented. Although not specifically focused on 4-AcO-AQO, studies on related compounds provide a framework for understanding its potential apoptotic effects. For instance, other quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. This process often involves the activation of caspase cascades, which are the central executioners of apoptosis. The decision between senescence and apoptosis following exposure to a DNA damaging agent like 4-AcO-AQO is complex and likely depends on the cell type, the level of DNA damage, and the status of key cell cycle and apoptosis regulators such as p53.

| Cellular Process | Inducing Agent | Key Findings |

| Cellular Senescence | DNA Damaging Agents (General) | Persistent DNA damage response can lead to irreversible growth arrest. |

| Apoptosis | Quinoline Derivatives | Can activate caspase cascades, leading to programmed cell death. |

Carcinogenesis Mechanisms and in Vivo Models Research

Mechanistic Investigations of 4-Acetoxyaminoquinoline (B1221042) 1-oxide-Induced Carcinogenesis

4-Acetoxyaminoquinoline 1-oxide is understood to be the ultimate carcinogenic metabolite of 4-nitroquinoline (B1605747) 1-oxide (4NQO). The carcinogenic activity of its parent compound, 4NQO, is contingent upon its metabolic activation to this highly reactive ester. The process begins with the reduction of 4NQO to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is then further activated, often through enzymatic acetylation, to form 4-acetoxyaminoquinoline 1-oxide. researchgate.net This ultimate carcinogen is a potent electrophile that readily reacts with cellular macromolecules, initiating the cascade of events leading to cancer.

The primary mechanism by which 4-acetoxyaminoquinoline 1-oxide initiates carcinogenesis is through the formation of covalent adducts with DNA. As the ultimate carcinogen, it does not require further metabolic activation to react with nucleic acids. nih.govaacrjournals.org In vitro studies reacting 4-acetoxyaminoquinoline 1-oxide directly with DNA have been instrumental in identifying the specific types of damage it causes. These studies have shown that the patterns of adducts formed in vitro are identical to those recovered from DNA modified in vivo by its precursor, 4-hydroxyaminoquinoline 1-oxide. nih.gov

The compound primarily targets purine (B94841) bases, leading to the formation of several distinct adducts. nih.govnih.gov These adducts are considered characteristic of the mode of action of the parent carcinogen, 4NQO. nih.gov The formation of these bulky additions to the DNA structure disrupts its normal function, leading to errors during DNA replication and transcription. These errors, if not properly repaired, can result in permanent mutations, such as guanine-to-pyrimidine substitutions, which are a critical step in tumor initiation. researchgate.net Beyond direct adduct formation, modification of DNA by 4-acetoxyaminoquinoline 1-oxide can also lead to the creation of apurinic/apyrimidinic (AP) sites and single-strand breaks, further contributing to its genotoxicity. nih.gov

Table 1: DNA Adducts Formed by 4-Acetoxyaminoquinoline 1-oxide

| Adduct Name | Target Base | Site of Adduction | Reference |

|---|---|---|---|

| N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide | Guanine (B1146940) | C8 | nih.govaacrjournals.orgnih.gov |

| 3-(deoxyguanosin-N2-yl)-4-aminoquinoline-1-oxide | Guanine | N2 | aacrjournals.orgnih.gov |

| 3-(deoxyadenosin-N6-yl)-4-aminoquinoline-1-oxide | Adenine (B156593) | N6 | aacrjournals.orgnih.gov |

The carcinogenic process initiated by 4-acetoxyaminoquinoline 1-oxide is significantly amplified by the induction of oxidative stress. While the formation of DNA adducts is a direct chemical interaction, the generation of reactive oxygen species (ROS) represents a broader, more sustained assault on cellular integrity that contributes to tumor promotion and progression. researchgate.net

The metabolic activation of the parent compound, 4NQO, to its reactive intermediates is a process that itself generates oxidative stress. researchgate.net Furthermore, the presence of DNA adducts formed by 4-acetoxyaminoquinoline 1-oxide can trigger inflammatory responses and cellular repair mechanisms that result in the production of ROS. This creates an environment of chronic oxidative stress within the target tissue. mdpi.commdpi.com

This sustained state of oxidative stress contributes to carcinogenic progression in several ways:

Further DNA Damage : ROS can directly damage DNA, causing lesions such as 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. researchgate.net This damage complements the adducts formed by the carcinogen itself.

Modulation of Signaling Pathways : Oxidative stress influences key signaling pathways that regulate cell proliferation, survival, and apoptosis. mdpi.com This can provide initiated cells with a growth advantage, a hallmark of tumor promotion.

Immune System Effects : ROS can impact the tumor microenvironment, potentially leading to immunosuppressive conditions that allow malignant cells to evade immune surveillance. mdpi.com

Animal Models for Studying 4-Acetoxyaminoquinoline 1-oxide-Related Carcinogenesis

Because 4-acetoxyaminoquinoline 1-oxide is the ultimate reactive metabolite, in vivo studies typically utilize its more stable precursor, 4-nitroquinoline 1-oxide (4NQO), to induce carcinogenesis. nih.gov When administered to animals, 4NQO is metabolized in target tissues to 4-acetoxyaminoquinoline 1-oxide, which then drives tumor development. This process effectively creates a model of carcinogenesis directly related to the actions of 4-acetoxyaminoquinoline 1-oxide.

The administration of 4NQO in the drinking water of mice is a classic and widely used animal model for studying the development of oral squamous cell carcinoma (OSCC). nih.govresearchgate.net This model is highly valued because it closely mimics the multi-step histopathological and molecular progression of human OSCC, from premalignant lesions to invasive cancer. nih.govnih.gov The model's ability to recapitulate the human disease process makes it an invaluable tool for investigating mechanisms of carcinogenesis and for testing potential preventative or therapeutic agents. nih.govnih.gov

The 4NQO-induced OSCC model reliably produces a predictable sequence of histopathological changes in the oral mucosa, particularly the tongue, that mirror the development of human oral cancer. nih.govnih.gov Researchers can observe the full spectrum of disease progression over a period of several weeks. frontiersin.orgnih.gov

The progression typically follows distinct stages:

Hyperplasia and Mild Dysplasia : Early changes observed in the epithelium, characterized by an increase in cell layers and minor cellular atypia.

Moderate to Severe Dysplasia : More pronounced architectural and cytological abnormalities appear. These are considered premalignant or precancerous lesions.

Carcinoma in situ : A non-invasive stage where malignant cells are confined to the full thickness of the epithelium without breaching the basement membrane.

Invasive Squamous Cell Carcinoma (SCC) : Malignant epithelial cells invade the underlying connective tissue. researchgate.net Tumors can be graded as well-differentiated, moderately differentiated, or poorly differentiated based on their resemblance to normal squamous epithelium. nih.gov

Metastasis : In some long-term models, the cancer can progress to invade lymphatic vessels and metastasize to regional lymph nodes, mimicking advanced human OSCC. nih.gov

Table 2: Histopathological Stages in 4NQO-Induced Oral Carcinogenesis Model

| Stage | Key Histopathological Features | Classification | Reference |

|---|---|---|---|

| Early | Increased cell layers (hyperplasia), mild cellular atypia. | Premalignant Lesion | nih.govnih.gov |

| Intermediate | Loss of normal epithelial stratification, nuclear pleomorphism, increased mitotic figures (moderate to severe dysplasia). | Premalignant Lesion | frontiersin.org |

| Late | Full-thickness epithelial atypia, loss of polarity. | Carcinoma in situ | nih.gov |

| Advanced | Invasion of malignant cells through the basement membrane into the stroma. Formation of keratin (B1170402) pearls in well-differentiated tumors. | Invasive SCC | nih.govresearchgate.net |

| Metastatic | Presence of tumor cells in regional lymph nodes. | Metastatic SCC | nih.gov |

The 4NQO-induced OSCC model not only mimics the histopathology but also shares significant molecular alterations with human oral cancer. nih.govnih.gov The DNA adducts formed by 4-acetoxyaminoquinoline 1-oxide initiate genetic mutations, such as specific G-to-A transitions, which drive the neoplastic transformation. researchgate.net

Studies of the tumors developed in these models have identified aberrant expression of several critical genes and proteins involved in cell growth and regulation. These molecular changes are not merely byproducts of carcinogenesis but are often key drivers of the process. The similarity of these alterations to those found in human patients validates the model for mechanistic and translational studies. nih.gov

Table 3: Key Molecular Alterations in 4NQO-Induced OSCC Models

| Gene/Protein | Type of Alteration | Implicated Pathway | Reference |

|---|---|---|---|

| p53 | Mutation/Overexpression | Cell Cycle Control, Apoptosis | nih.gov |

| p-ERK1/2 | Increased Expression (Phosphorylation) | MAPK/ERK Signaling Pathway | nih.gov |

| Cox-2 | Increased Expression | Inflammation, Prostaglandin Synthesis | nih.gov |

| Rarβ2 | Decreased Expression (via Promoter Methylation) | Retinoid Signaling, Tumor Suppression | nih.gov |

Studies in Rat Models

In vivo research utilizing rat models has been pivotal in understanding the carcinogenic properties of 4-acetoxyaminoquinoline 1-oxide and its metabolic precursor, 4-nitroquinoline 1-oxide (4NQO). nih.govnih.gov Following administration in rats, 4NQO is metabolically activated to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is subsequently converted to 4-acetoxyaminoquinoline 1-oxide. nih.gov This ultimate carcinogen readily interacts with DNA, creating quinoline-purine adducts that are critical initiating events in carcinogenesis. nih.gov

The administration of 4NQO to rats, either topically or in their drinking water, has been shown to induce tumors, particularly in the oral cavity. nih.govresearchgate.netnih.gov These models are invaluable for examining the molecular and histological progression of chemically induced cancers. nih.gov The tumors that develop in these rat models often share histopathological characteristics with human oral squamous cell carcinomas, making them a relevant area of study. nih.govresearchgate.net Studies have successfully induced verrucous carcinoma-like lesions and squamous carcinomas in the palate and gingival mucosa of rats. nih.gov

Immune Microenvironment and Carcinogen-Induced Immunosuppression Research

Alterations in Immune Cell Populations (e.g., B cells, T cells, NK cells, Macrophages)

The carcinogenicity of 4-acetoxyaminoquinoline 1-oxide and its precursors is closely tied to their capacity to modulate the host immune system. Research in animal models has uncovered significant changes in the populations of various immune cells within the tumor microenvironment after exposure to these carcinogens. nih.govnih.gov

The table below summarizes the observed changes in key immune cell populations in a 4NQO-induced carcinogenesis model.

| Immune Cell Type | Change in Population | Impact on Anti-Tumor Immunity |

| B cells | Decreased | Reduction in B-cell populations, including CD5+ B cells, impairs antibody-mediated responses and overall immune surveillance from an early stage. nih.govnih.gov |

| T cells | Decreased | A reduction in T-cell populations, including cytotoxic γδ T cells, weakens the cell-mediated arm of the anti-tumor immune response. nih.gov |

| NK cells | Altered Function | While population numbers may vary, the function of Natural Killer (NK) cells can be inhibited by factors in the tumor microenvironment, impairing their ability to kill tumor cells directly. nih.gov |

| Macrophages | Infiltration | Macrophages often infiltrate the tumor site and can be polarized to a pro-tumoral M2 phenotype, which supports tumor growth and suppresses adaptive immune responses. nih.gov |

Dynamics of Tertiary Lymphoid Structures (TLS) and High-Endothelial Venules (HEVs) in Tumor Models

Recent investigations have explored the formation and role of tertiary lymphoid structures (TLS) and their associated high-endothelial venules (HEVs) in tumors induced by carcinogens like 4NQO. TLS are ectopic lymphoid aggregates that can form at sites of chronic inflammation, such as tumors, and are believed to be sites of local anti-tumor immune response generation. frontiersin.org HEVs are specialized blood vessels that are crucial for recruiting lymphocytes into tissues, including tumors. frontiersin.orgnih.govnih.gov

In a mouse model of 4NQO-induced oral carcinogenesis, a time- and stage-dependent increase in immune cell infiltration and the presence of HEVs were observed. frontiersin.org The number of T cells (including CD4+, CD8+, and FoxP3+ regulatory T cells), B cells, and PNAd+ HEVs increased from early to late stages of carcinogenesis. frontiersin.org Notably, the number of HEVs and B cells continued to increase in squamous cell carcinomas compared to earlier dysplastic lesions. frontiersin.org

Interestingly, while HEVs were present even in early-stage lesions, mature TLS did not develop at any point in this specific model. frontiersin.org This suggests that while the 4NQO model supports the formation of HEVs, which are critical for lymphocyte recruitment, it may not fully recapitulate the conditions necessary for the organization of these lymphocytes into functional TLS. frontiersin.org The presence and density of HEVs are often associated with increased lymphocyte infiltration and a better prognosis in various cancers, highlighting their importance in the anti-tumor immune response. nih.govresearchgate.net The development of these tumor-associated HEVs is thought to be dependent on immune cell activation, particularly by T cells. bohrium.com

Analytical and Detection Methodologies in 4 Acetoxyaminoquinoline 1 Oxide Research

Chromatographic Techniques for Adduct Separation and Quantification

Chromatographic methods are fundamental to the analysis of 4-AcO-AQO-induced DNA adducts, enabling their separation from unmodified nucleosides and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) for DNA Adducts

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of DNA adducts formed by 4-AcO-AQO. Following the in vitro reaction of 4-AcO-AQO with DNA and subsequent enzymatic hydrolysis of the modified DNA to its constituent nucleosides, HPLC is employed to separate the various adducts. nih.gov This separation allows for the comparison of adduct profiles generated under different conditions. For instance, studies have compared the HPLC profiles of DNA modified in vivo by the carcinogen 4-hydroxyaminoquinoline 1-oxide with DNA modified in vitro by 4-AcO-AQO, demonstrating that the adducts formed are identical. nih.gov

Researchers have successfully used HPLC to separate and identify three distinct quinoline-purine adducts. nih.gov One of these has been characterized as a C8-guanyl adduct, with the other two being identified as a different guanine (B1146940) adduct and an adenine (B156593) adduct. nih.gov The versatility of HPLC is further demonstrated in its application to analyze hydrolysates of DNA with varying secondary structures (native vs. denatured) that have been modified by 4-AcO-AQO. nih.gov These analyses revealed that the relative amounts of the different adducts can vary depending on the DNA's structure. nih.gov For example, the N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide adduct was found to be approximately 3.5 times more abundant in denatured DNA compared to native DNA. nih.gov

To enhance the sensitivity and resolution of adduct detection, HPLC can be coupled with other techniques, such as ³²P-postlabeling. This method, known as ³²P-HPLC, involves radiolabeling the DNA adducts, which allows for highly sensitive detection and quantification. nih.gov Recent advancements have focused on accelerating this process by using low backpressure columns and optimizing elution conditions, significantly reducing the analysis time per sample without compromising sensitivity. nih.gov

Spectroscopic and Mass Spectrometric Approaches for Structure Elucidation and Adduct Identification

While HPLC is excellent for separation, spectroscopic and mass spectrometric techniques are indispensable for the definitive structural elucidation of the separated adducts.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing DNA adducts. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique in this context, as it minimizes fragmentation and preserves the molecular ion of the adduct. berkeley.eduacdlabs.com By analyzing the mass-to-charge ratio (m/z) of the ions, researchers can determine the molecular weight of the adducts. berkeley.edu

Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. berkeley.edu This fragmentation pattern provides a "fingerprint" of the molecule, allowing for the precise identification of the adduct and the site of modification on the DNA base. berkeley.edu For instance, LC-ESI-MS/MS has been used to characterize a peptide adduct of a related compound, N-acetoxy-PhIP, by identifying the specific amino acid to which the metabolite was bound. berkeley.edu Similar principles are applied to the study of 4-AcO-AQO-DNA adducts.

In addition to mass spectrometry, other spectroscopic techniques can provide complementary information. For example, UV spectroscopy can be used to monitor the reaction of 4-AcO-AQO with DNA and to characterize the resulting adducts based on their unique absorption spectra. nih.gov

Molecular Biology Techniques for DNA Damage Detection

Beyond the direct analysis of adducts, various molecular biology techniques are employed to assess the biological consequences of 4-AcO-AQO-induced DNA damage.

Exonuclease Arrest Assays (e.g., T4 DNA Polymerase Exonuclease Activity)

Exonuclease arrest assays are used to detect the presence of bulky adducts on DNA that can block the activity of exonucleases. The 3'→5' exonuclease activity of T4 DNA polymerase is particularly useful for this purpose. nih.govnih.gov This enzyme digests DNA from the 3' end but is stalled by the presence of a bulky adduct. nih.govnih.gov

Table 1: T4 DNA Polymerase Properties Relevant to Exonuclease Arrest Assays

| Property | Description | Reference |

| 5'→3' Polymerase Activity | Catalyzes the synthesis of DNA in the 5' to 3' direction. | fishersci.comworthington-biochem.com |

| 3'→5' Exonuclease Activity | Possesses a potent proofreading activity that removes mismatched nucleotides from the 3' end of the growing DNA strand. This activity is more active on single-stranded DNA. | worthington-biochem.compromega.com |

| 5'→3' Exonuclease Activity | Lacks 5'→3' exonuclease activity. | worthington-biochem.compromega.com |

| Inhibition of Exonuclease Activity | The exonuclease activity is inhibited by high concentrations of dNTPs and glycerol (B35011) (≥10%). | fishersci.comworthington-biochem.com |

| Reaction to DNA Lesions | The exonuclease activity is blocked by bulky DNA adducts, such as those formed by 4-AcO-AQO and UV photoproducts. | nih.govnih.gov |

Alkaline Elution Assays for DNA Strand Breaks

Alkaline elution is a sensitive method for detecting DNA single-strand breaks (SSBs) and DNA-protein crosslinks. aacrjournals.orgpsu.edu This technique involves lysing cells on a filter and then eluting the DNA under alkaline conditions. The rate of elution is proportional to the number of SSBs; smaller DNA fragments resulting from breaks elute more quickly. aacrjournals.org

This assay has been instrumental in demonstrating that the active metabolites of 4-nitroquinoline (B1605747) 1-oxide (the parent compound of 4-AcO-AQO) induce SSBs. aacrjournals.org Furthermore, the technique can distinguish between frank SSBs and alkali-labile sites, which are converted to breaks under the high pH conditions of the assay. psu.edu Studies have shown that 4-nitroquinoline 1-oxide is one of the agents that induces such alkali-labile sites. psu.edu The alkaline elution assay has also been used to show that 4-nitroquinoline 1-oxide induces topoisomerase I-DNA cleavage complexes, which are detected as protein-associated DNA single-strand breaks. aacrjournals.orgnih.gov

Immunochemical Detection of DNA Lesions (e.g., 8-OHdG)

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry, utilize specific antibodies to detect and quantify particular DNA lesions. nih.govjaica.comnih.gov A prominent example is the detection of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.govjaica.comnih.gov While 4-AcO-AQO primarily forms covalent adducts, its parent compound, 4-nitroquinoline 1-oxide, is also known to generate oxidative stress, leading to the formation of lesions like 8-OHdG. aacrjournals.org

Highly specific monoclonal antibodies against 8-OHdG are available, allowing for its detection in various biological samples, including cells and tissues. nih.govjaica.com ELISA provides a quantitative measure of 8-OHdG levels, while immunohistochemistry allows for the visualization of its distribution within tissues and cells. nih.govnih.gov For example, immunohistochemical studies have shown increased nuclear expression of 8-OHdG in hepatocytes and bile duct cells in various chronic liver diseases, highlighting the role of oxidative DNA damage in these conditions. nih.gov The development of automated fluorescence microscopy techniques has further enhanced the high-throughput capability of these immunochemical detection methods. nih.gov

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry studies have been instrumental in elucidating the intricate mechanisms of DNA damage induced by 4-Acetoxyaminoquinoline (B1221042) 1-oxide. These methods allow researchers to model and simulate the interactions between Ac-4-HAQO and DNA with a high degree of precision, providing a virtual window into the molecular events that lead to mutagenesis and carcinogenesis.

Molecular Docking and Dynamics Simulations of DNA Interactions

While specific, detailed molecular docking and comprehensive molecular dynamics (MD) simulation studies exclusively focused on 4-Acetoxyaminoquinoline 1-oxide are not extensively documented in publicly available literature, the principles of these techniques are fundamental to understanding its DNA interactions. Molecular docking would be employed to predict the preferential binding poses of Ac-4-HAQO within the DNA grooves or in proximity to specific nucleotide bases, particularly guanine, which is its primary target. Following docking, MD simulations could be used to explore the dynamic behavior of the Ac-4-HAQO-DNA complex over time. These simulations can reveal conformational changes in both the DNA and the carcinogen upon binding, the stability of the interaction, and the energetic landscape of the binding process.

In a broader context, MD simulations have been used to study the impact of various DNA lesions on the structure and dynamics of DNA. These studies have shown that the formation of bulky adducts, such as those formed by Ac-4-HAQO, can cause significant distortions in the DNA double helix, including bending, unwinding, and local melting. These structural perturbations are believed to be a key factor in the recognition of the adducts by the cellular DNA repair machinery and, if unrepaired, in causing errors during DNA replication and transcription.

Experimental studies have shown that Ac-4-HAQO exhibits differential reactivity with various DNA conformations, showing a higher reactivity with B-DNA compared to Z-DNA and a notable hyperreactivity at B-Z junctions. core.ac.ukresearchgate.netnih.gov Molecular dynamics simulations could provide a structural basis for these observations by modeling the accessibility of the reactive sites on guanine in these different DNA structures.

Quantum Chemical Calculations of Reactivity and Metabolite Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into the reactivity of 4-Acetoxyaminoquinoline 1-oxide and the structure of its metabolites and DNA adducts.

Research has focused on understanding the electronic properties of Ac-4-HAQO that make it a potent electrophile, capable of attacking the nucleophilic centers in DNA bases. These calculations can determine the distribution of electron density within the molecule, identifying the sites most susceptible to nucleophilic attack. The leaving group ability of the acetoxy group is a critical factor in the reactivity of Ac-4-HAQO, and quantum chemical calculations can model the energetics of its departure, leading to the formation of a highly reactive nitrenium ion intermediate.

Studies have confirmed that Ac-4-HAQO reacts with DNA to form several adducts, primarily at the C8 and N2 positions of guanine and the N6 position of adenine. researchgate.net Quantum chemical calculations can be used to model the reaction pathways for the formation of these different adducts, determining the activation energies and the thermodynamic stability of the products. This information helps to explain the observed regioselectivity of the reaction, i.e., why certain positions on the DNA bases are preferentially attacked.

Furthermore, DFT has been utilized to investigate the structures of the radical intermediates that can be formed during the metabolic activation of 4-NQO to Ac-4-HAQO. Understanding the geometry and electronic structure of these transient species is crucial for a complete picture of the carcinogenic cascade.

Comparative Academic Studies

Comparison with Other Quinoline (B57606) Derivatives (e.g., 4-Nitroquinoline (B1605747) 1-oxide, 4-Hydroxyaminoquinoline 1-oxide) in Terms of Reactivity and Biological Effects

The chemical 4-Nitroquinoline 1-oxide (4NQO) is a well-known carcinogenic and mutagenic quinoline derivative. wikipedia.org It is not directly reactive with DNA but requires metabolic activation to exert its genotoxic effects. aacrjournals.orgnih.gov The metabolic pathway involves the reduction of the nitro group to form the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.orgnih.gov 4HAQO is further activated, often through an enzymatic O-acetylation or serylation, to its ultimate carcinogenic form, 4-acetoxyaminoquinoline (B1221042) 1-oxide (Ac-4HAQO). aacrjournals.orgnih.gov

Ac-4HAQO is a highly reactive electrophile that readily binds to cellular macromolecules, most notably DNA. aacrjournals.orgnih.gov It forms stable, bulky covalent adducts primarily with purine (B94841) bases. nih.gov The major adducts are formed at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). aacrjournals.orgnih.gov Specifically, studies have identified 3-(deoxyguanosin-N2-yl)-4-aminoquinoline-1-oxide, N-(deoxyguanosin-C8-yl)-4-aminoquinoline-1-oxide, and 3-(deoxyadenosin-N6-yl)-4-aminoquinoline-1-oxide as the main products. nih.gov The formation of these adducts is considered responsible for the mutagenicity and genotoxicity of 4NQO. wikipedia.org

| Feature | 4-Nitroquinoline 1-oxide (4NQO) | 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | 4-Acetoxyaminoquinoline 1-oxide (Ac-4HAQO) |

| Role | Pro-carcinogen | Proximate carcinogen / Metabolite | Ultimate carcinogen |

| Reactivity | Requires metabolic activation. aacrjournals.orgnih.gov | Direct mutagen, but less reactive than Ac-4HAQO. wikipedia.org | Highly reactive electrophile. aacrjournals.orgnih.gov |

| Mechanism | Metabolized to 4HAQO and then Ac-4HAQO; can also induce ROS. wikipedia.orgnih.gov | Can be activated to Ac-4HAQO; binds to DNA. wikipedia.org | Forms stable, bulky covalent adducts with DNA purines (Guanine, Adenine). aacrjournals.orgnih.gov |

| Biological Effect | Carcinogenic, mutagenic, genotoxic. wikipedia.org | Carcinogenic, mutagenic. nih.gov | Directly responsible for the mutagenic and genotoxic effects of 4NQO. wikipedia.org |

Comparative Analysis with Other DNA-Damaging Agents (e.g., UV light, Cisplatin (B142131), Benzo[a]pyrene)

4-Acetoxyaminoquinoline 1-oxide, through its parent compound 4NQO, is often described as a "UV-mimetic" agent because the DNA lesions it creates are structurally similar to those induced by ultraviolet (UV) radiation and are often repaired by the same cellular pathway, Nucleotide Excision Repair (NER). wikipedia.orgnih.gov

UV Light: UV radiation, particularly UVB, directly damages DNA by causing the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts ((6-4)PPs) between adjacent pyrimidine bases. mdpi.com These lesions distort the DNA helix and block replication and transcription, similar to the bulky adducts from Ac-4HAQO. mdpi.com The cellular response to both types of damage heavily involves the NER pathway. nih.govnih.gov However, a key difference is the mechanism of damage induction: UV damage is physical, arising from energy absorption, while Ac-4HAQO damage is chemical, resulting from covalent bonding. nih.govmdpi.com

Cisplatin: Cisplatin is a platinum-based chemotherapy drug that exerts its anticancer effects by damaging DNA. mdpi.com It forms various DNA adducts, primarily 1,2-intrastrand crosslinks between adjacent purine bases. researchgate.net These adducts also cause significant distortion of the DNA structure, inhibiting replication and transcription. mdpi.com Like the damage from Ac-4HAQO, cisplatin-induced adducts are primarily repaired by the NER pathway. researchgate.net However, cisplatin can also form interstrand crosslinks, a more complex and cytotoxic lesion that requires a combination of repair pathways, including NER and homologous recombination, to resolve. researchgate.net